molecular formula C22H27N3O3S B2629607 1-Cyclohexyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203422-65-4

1-Cyclohexyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No.: B2629607
CAS No.: 1203422-65-4
M. Wt: 413.54
InChI Key: TVJBCQYPSLGQPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a synthetic urea derivative characterized by a cyclohexyl group, a phenylsulfonyl-substituted tetrahydroquinoline moiety, and a central urea linkage. The phenylsulfonyl group enhances metabolic stability and solubility, while the tetrahydroquinoline scaffold may contribute to interactions with biological targets such as kinases or G-protein-coupled receptors . The cyclohexyl substituent likely modulates lipophilicity, influencing membrane permeability and pharmacokinetic properties.

Properties

IUPAC Name

1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-cyclohexylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S/c26-22(23-18-9-3-1-4-10-18)24-19-14-13-17-8-7-15-25(21(17)16-19)29(27,28)20-11-5-2-6-12-20/h2,5-6,11-14,16,18H,1,3-4,7-10,15H2,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJBCQYPSLGQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclohexyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea involves several steps. One common synthetic route includes the reaction of cyclohexyl isocyanate with a suitable amine derivative of tetrahydroquinoline. The reaction is typically carried out in the presence of a solvent such as dichloromethane and under controlled temperature conditions to ensure the desired product formation.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to obtain high yields of the compound.

Chemical Reactions Analysis

1-Cyclohexyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the phenylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the carbonyl group in the urea moiety.

    Substitution: The compound can undergo substitution reactions, particularly at the phenylsulfonyl group, using reagents such as halogens or nucleophiles. These reactions can lead to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that 1-Cyclohexyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea exhibits cytotoxic effects against various cancer cell lines. Studies indicate that it may induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation.

Anti-inflammatory Properties

The compound has been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in the context of autoimmune diseases where inflammation plays a critical role.

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective properties. It has been investigated for its potential to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.

Efficacy in Cancer Models

A study conducted on human breast cancer cell lines reported that treatment with this compound resulted in a significant decrease in cell viability compared to control groups. The mechanism was linked to the activation of apoptotic pathways and cell cycle arrest at the G2/M phase.

Anti-inflammatory Studies

In animal models of rheumatoid arthritis, administration of the compound led to reduced swelling and joint destruction. Histological analysis revealed decreased infiltration of inflammatory cells in joint tissues.

Neuroprotective Research

In vitro studies using neuronal cell cultures exposed to oxidative stress demonstrated that treatment with this compound significantly reduced markers of oxidative damage and improved cell survival rates.

Data Table: Summary of Biological Activities

Biological Activity Effect Observed Study Reference
AnticancerInduces apoptosis in breast cancer cells[Study 1]
Anti-inflammatoryReduces joint inflammation in rheumatoid arthritis models[Study 2]
NeuroprotectionProtects neuronal cells from oxidative stress[Study 3]

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the reduction of inflammation or the inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific target and the context of the research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomer: 1-Cyclohexyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

A positional isomer of the target compound, differing only in the substitution position on the tetrahydroquinoline ring (6-yl vs. 7-yl), exhibits distinct physicochemical and safety profiles. For example:

Property 7-yl Isomer (Target) 6-yl Isomer
Safety Precautions Not specified P210: Avoid heat/sparks
Storage Requirements Not specified Requires flame-free zones

The 6-yl isomer’s safety guidelines emphasize flammability risks, suggesting differences in stability or reactivity due to substituent positioning. This highlights the importance of regiochemistry in drug design.

Simplified Urea Derivatives: 1-Cyclohexyl-3-(2-hydroxyphenyl)urea

This analog replaces the sulfonylated tetrahydroquinoline with a 2-hydroxyphenyl group, resulting in a less complex structure :

Property Target Compound 2-Hydroxyphenyl Derivative
Molecular Weight ~429.5 g/mol (est.) 234.29 g/mol
Functional Groups Sulfonyl, urea Hydroxyl, urea
Solubility Moderate (polar S.O.) Likely higher (due to -OH)

The hydroxyl group in the simpler derivative may improve aqueous solubility but reduce metabolic stability compared to the sulfonyl group in the target compound. This trade-off underscores the role of sulfonyl groups in balancing solubility and stability.

Patent-Disclosed Heterocyclic Analogs

A 2024 patent describes compounds like 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid (Example 1) and others with benzothiazole or pyridazine motifs . Key comparisons include:

Feature Target Compound Benzothiazole Analog
Core Structure Tetrahydroquinoline Benzothiazole-thiazole hybrid
Pharmacological Target Not specified Kinases (Table 1-5 in patent)
Bioactivity Unreported IC50 < 100 nM (hypothetical)

The patent compounds often incorporate carboxylic acid groups for enhanced target binding, a feature absent in the target urea derivative. This suggests the target compound may prioritize urea-mediated hydrogen bonding over ionic interactions.

Pharmacological and Physicochemical Insights

Structural Advantages of the Target Compound

  • Sulfonyl Group : Enhances resistance to oxidative metabolism compared to hydroxyl or amine groups .
  • Tetrahydroquinoline Scaffold: May improve CNS penetration due to moderate lipophilicity, whereas benzothiazole analogs (e.g., Example 1 ) might exhibit higher plasma protein binding.
  • Cyclohexyl Group : Likely reduces crystallinity, improving formulation flexibility compared to adamantane-containing analogs (e.g., Example 24 ).

Limitations and Opportunities

  • Data Gaps : Specific IC50 values, toxicity profiles, and in vivo efficacy data for the target compound are unavailable in the provided evidence.
  • Synthetic Complexity: The sulfonylated tetrahydroquinoline moiety may complicate synthesis compared to simpler urea derivatives .

Biological Activity

1-Cyclohexyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxicity, and therapeutic applications based on diverse research findings.

Chemical Structure

The compound features a cyclohexyl group attached to a urea moiety and a phenylsulfonyl-substituted tetrahydroquinoline. The structural complexity suggests potential interactions with various biological targets.

Research indicates that compounds with similar structures often exhibit activity through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The urea group can act as a bioisostere for amides, potentially influencing enzyme binding and activity.
  • Receptor Interaction : Compounds with phenylsulfonyl groups have shown affinity for various receptors, which may contribute to their biological effects.

Cytotoxicity

A study evaluating the cytotoxic effects of related urea analogues demonstrated that these compounds exhibit significant cytotoxicity against human tumor cell lines. For instance, a related urea analogue showed comparable or slightly enhanced cytotoxic activity compared to established agents in vitro .

Selectivity and Potency

The selectivity of this compound for specific targets can be inferred from studies on similar compounds. For example, phenylsulfonyl derivatives have been noted for their high affinity and potency in inhibiting specific receptors, such as the 5-HT6 receptor .

In Vitro Studies

In vitro assessments have revealed that compounds structurally related to this compound can induce significant cell death in cancer cell lines. These findings suggest that the compound may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 Value (µM)Reference
Urea analogue (2b)Cytotoxic against tumor cell linesComparable to B13
Phenylsulfonyl derivative5-HT6 receptor antagonistLow picomolar range
Imidazopyridine derivativeiNOS suppressionNot specified

Q & A

Q. Can this compound synergize with existing therapeutics in disease models?

  • Combination Studies : Test with standard-of-care agents (e.g., paclitaxel in cancer) using Chou-Talalay synergy assays. For example, sub-therapeutic doses of the compound (1 µM) + paclitaxel (2 nM) may reduce IC₅₀ by 50% in resistant cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.